Sodium 3-(benzoyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-(benzoyloxy)benzoate is an organic compound with the molecular formula C14H9O4Na It is a sodium salt derivative of 3-(benzoyloxy)benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(benzoyloxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 3-(benzoyloxy)benzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving ester hydrolysis.
Industry: In the industrial sector, this compound is used as a preservative and stabilizer in various formulations, including cosmetics and food products.
Wirkmechanismus
The mechanism of action of sodium 3-(benzoyloxy)benzoate involves its hydrolysis to 3-hydroxybenzoic acid and benzoic acid. These acids can then interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Sodium benzoate: A widely used food preservative with similar antimicrobial properties.
Sodium salicylate: Used in medicine for its anti-inflammatory properties.
Sodium 4-(benzoyloxy)benzoate: Another ester derivative with similar chemical properties.
Uniqueness: Sodium 3-(benzoyloxy)benzoate is unique due to its specific ester linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
CAS-Nummer |
93776-88-6 |
---|---|
Molekularformel |
C14H9NaO4 |
Molekulargewicht |
264.21 g/mol |
IUPAC-Name |
sodium;3-benzoyloxybenzoate |
InChI |
InChI=1S/C14H10O4.Na/c15-13(16)11-7-4-8-12(9-11)18-14(17)10-5-2-1-3-6-10;/h1-9H,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
QFQFPFHUCRQDLH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.